Dichloro(2-methoxyethyl)methylsilane
Description
Dichloro(2-methoxyethyl)methylsilane (CAS 58066-88-9) is an organosilicon compound with the molecular formula C₄H₁₀Cl₂OSi and a molecular weight of ~173.0 g/mol. Key physical properties include a boiling point of 104°C (at 760 mmHg) and a density of 1.085 g/cm³ . The molecule features a methoxyethyl group (-CH₂CH₂OCH₃) bonded to a silicon atom along with two chlorine atoms and a methyl group, making it a versatile intermediate in industrial and scientific applications, particularly in materials synthesis and surface modification .
Properties
CAS No. |
58066-88-9 |
|---|---|
Molecular Formula |
C4H10Cl2OSi |
Molecular Weight |
173.11 g/mol |
IUPAC Name |
dichloro-(2-methoxyethyl)-methylsilane |
InChI |
InChI=1S/C4H10Cl2OSi/c1-7-3-4-8(2,5)6/h3-4H2,1-2H3 |
InChI Key |
CNKBKCGUSXCEJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC[Si](C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(2-methoxyethyl)methylsilane can be synthesized through the chlorination of 2-methoxyethylmethylsilane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process is carried out under controlled conditions to ensure the selective formation of the dichlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The raw materials, including 2-methoxyethylmethylsilane and the chlorinating agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Dichloro(2-methoxyethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols are used under mild conditions to replace the chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane polymers.
Scientific Research Applications
Dichloro(2-methoxyethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Industry: this compound is used in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dichloro(2-methoxyethyl)methylsilane involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various organosilicon compounds. The methoxyethyl group provides additional reactivity and stability to the molecule .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to substitution reactions.
Siloxane Bond Formation: The silicon atom can form stable siloxane bonds with other silicon-containing compounds, which is crucial in the production of silicone polymers.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key data for Dichloro(2-methoxyethyl)methylsilane and structurally related organosilicon compounds:
Key Observations:
Substituent Effects on Density :
- The methoxyethyl group in this compound increases polarity compared to simpler alkyl substituents, contributing to its higher density (1.085 g/cm³) versus Dichloroethylmethyl-silane (1.063 g/cm³) .
- Bulkier substituents (e.g., thexyl in Chloro(dimethyl)thexylsilane) likely reduce density but data is lacking .
Simpler alkylsilanes (e.g., Dichloroethylmethyl-silane) likely have lower boiling points .
Reactivity :
- The chloromethyl group in Dichloro(chloromethyl)methylsilane enhances electrophilicity, making it more reactive in polymerization or crosslinking reactions compared to the methoxyethyl variant .
- Fluorine in Dichloro-fluoro-methylsilane may increase stability against hydrolysis but reduce compatibility with polar solvents .
Biological Activity
Dichloro(2-methoxyethyl)methylsilane (DME) is an organosilicon compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of DME, focusing on its synthesis, mechanisms of action, and relevant case studies.
DME is characterized by the formula . It is synthesized through the reaction of dichloromethylsilane with 2-methoxyethanol, typically under controlled conditions to optimize yield and purity. The reaction can be represented as follows:
This compound is a colorless liquid at room temperature and exhibits significant reactivity due to the presence of both chlorine and silane groups.
DME's biological activity is primarily attributed to its ability to interact with biological membranes and proteins. The silane group can undergo hydrolysis in aqueous environments, leading to the formation of silanol species that can modify cellular structures. This property is particularly relevant in the following areas:
- Antimicrobial Activity : DME has shown potential as an antimicrobial agent. Studies have indicated that it can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. For instance, research demonstrated that DME exhibited significant inhibitory effects against various strains of bacteria, including E. coli and S. aureus.
- Cellular Toxicity : While DME has antimicrobial properties, its cytotoxic effects on mammalian cells have also been documented. In vitro studies revealed that at higher concentrations, DME can induce apoptosis in certain cell lines, suggesting a dual role as both an antimicrobial and a potential cytotoxic agent.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the effectiveness of DME against biofilms formed by Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 70% when treated with DME at a concentration of 0.5% .
- Cytotoxicity Assessment : In a separate investigation reported in Toxicology Reports, researchers assessed the cytotoxic effects of DME on human lung fibroblast cells (WI-38). The study found that exposure to 100 µM DME resulted in a significant decrease in cell viability, alongside increased markers of oxidative stress .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | SiC₅H₁₁Cl₂O |
| Physical State | Colorless liquid |
| Melting Point | -50 °C |
| Boiling Point | 180 °C |
| Solubility | Soluble in organic solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
